

Comparative Study: (R)-2-Methylpiperazine vs. Chiral Amine Alternatives

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Compound of Interest

Compound Name: (R)-2-Methylpiperazine
dihydrochloride

CAS No.: 75336-89-9

Cat. No.: B1601577

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Executive Summary

(R)-2-Methylpiperazine is a privileged chiral building block in medicinal chemistry, distinguished by its ability to modulate solubility, metabolic stability, and target selectivity through the "magic methyl" effect. Unlike planar piperazine, the C2-methyl group in (R)-2-Methylpiperazine introduces a defined conformational bias (typically equatorial), which can lock bio-active conformations and eliminate promiscuous binding.

This guide compares (R)-2-Methylpiperazine with its enantiomer ((S)-2-Methylpiperazine), the parent piperazine, and alternative chiral amines (e.g., pyrrolidines), providing experimental protocols for its isolation and application.

Physicochemical & Structural Comparison

The introduction of a single methyl group at the C2 position drastically alters the physicochemical landscape of the piperazine ring.

Table 1: Comparative Physicochemical Profile

Feature	(R)-2-Methylpiperazine	Piperazine (Parent)	(S)-2-Methylpiperazine	(S)-3-Aminopyrrolidine
Structure	Cyclic diamine (C2-Me)	Cyclic diamine (Planar/Chair)	Enantiomer of (R)	Cyclic mono-amine
pKa (approx)	~9.6 (N1), ~5.2 (N4)	9.73 (N1), 5.35 (N4)	~9.6 (N1), ~5.2 (N4)	~9.5 (N1)
LogP	-0.4 (Hydrophilic)	-1.17	-0.4	-0.8
Conformation	Rigid Chair (Me-equatorial preferred)	Flexible Chair	Rigid Chair (Me-equatorial preferred)	Envelope (Flexible)
Metabolic Stability	High (Me blocks N-dealkylation/oxidation)	Moderate (Prone to N-oxidation)	High	Moderate
Key Application	Kinase inhibitors, GPCR ligands	General linker	CCR5 antagonists, Antibiotics	Solubility enhancer

The "Methyl Effect" Mechanism

In drug design, the (R)-methyl group serves two critical functions:

- **Conformational Locking:** The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol). This locks the ring into a specific chair conformation, pre-organizing the nitrogen lone pairs for receptor binding.
- **Desymmetrization:** It breaks the symmetry of the piperazine, allowing for regiospecific functionalization (N1 vs. N4 differentiation) which is impossible with unsubstituted piperazine without protecting groups.

Performance in Drug Discovery: Case Studies

The choice between (R) and (S) enantiomers is rarely arbitrary; it is often the difference between a blockbuster drug and an inactive compound.

Case Study A: Fluoroquinolone Antibiotics (Gatifloxacin)

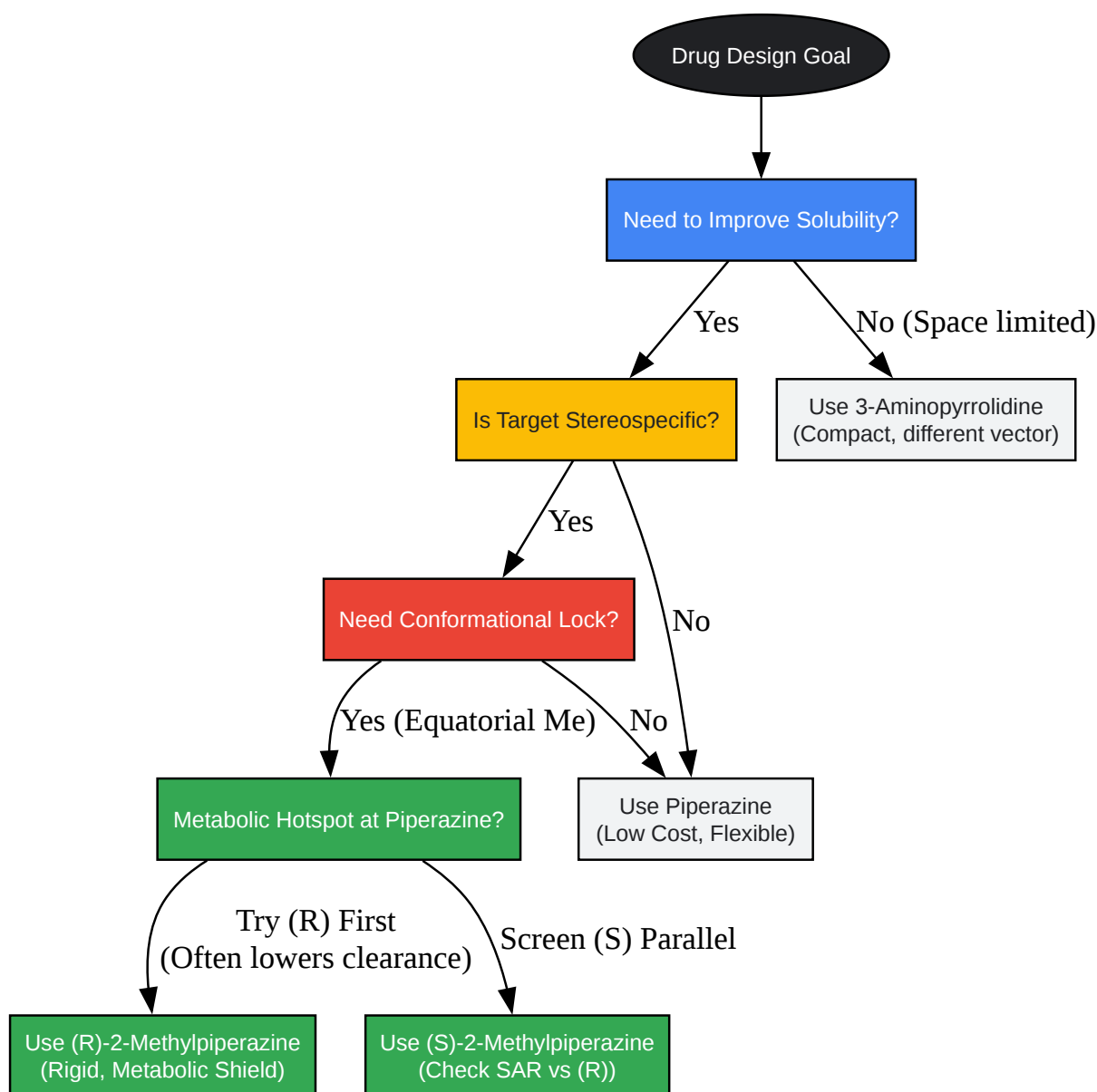
- Context: Gatifloxacin utilizes a 2-methylpiperazine moiety at the C7 position of the quinolone core.
- Observation: The spatial arrangement of the methyl group dictates potency and toxicity.
- Data:
 - (S)-Enantiomer (Eutomer): The (S)-3-methylpiperazine derivative (which corresponds to the (S)-isomer of the starting material) exhibits superior antibacterial activity against Gram-positive bacteria (*S. aureus*).
 - (R)-Enantiomer (Distomer): Shows reduced potency and a different pharmacokinetic profile.
 - Takeaway: While (S) is preferred for Gatifloxacin, the (R)-isomer is crucial for other targets (e.g., M2 muscarinic receptors), highlighting the need for accessible routes to both enantiomers.

Case Study B: CCR5 Antagonists (HIV)

- Target: CCR5 Co-receptor.
- Finding: In the optimization of piperidine-piperazine antagonists, the (S)-2-methylpiperazine motif was found to be essential for high affinity binding, whereas the (R)-isomer or unsubstituted piperazine showed significantly lower affinity (>10-fold loss).
- Mechanism: The (S)-methyl group fits into a small hydrophobic pocket in the receptor, a steric constraint that the (R)-methyl group clashes with.

Decision Matrix: Selecting the Right Amine

The following logic flow helps medicinal chemists decide when to deploy (R)-2-Methylpiperazine versus its alternatives.



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Caption: Decision tree for selecting (R)-2-Methylpiperazine based on SAR requirements.

Experimental Protocols

Protocol A: Optical Resolution of (\pm)-2-Methylpiperazine

While (R)-2-Methylpiperazine is commercially available, large-scale needs often require in-house resolution. The following protocol uses (L)-Tartaric acid to selectively crystallize the (R)-

enantiomer.

Principle: The diastereomeric salt (R)-2-methylpiperazine · (L)-tartrate is significantly less soluble in water/ethanol mixtures than the (S)-(L) salt.

Materials:

- Racemic 2-Methylpiperazine (1.0 eq)
- (L)-Tartaric Acid (1.0 eq)
- Solvent: Water (primary), Ethanol (antisolvent)
- Base: NaOH (50% aq)

Step-by-Step Workflow:

- Dissolution: Dissolve (L)-Tartaric acid (150 g, 1.0 mol) in Water (200 mL) at 80°C.
- Addition: Slowly add racemic 2-Methylpiperazine (100 g, 1.0 mol) to the hot solution. Caution: Exothermic.
- Crystallization: Add Ethanol (100 mL) slowly to the hot mixture until slight turbidity is observed.
- Cooling: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 5°C for 2 hours.
- Filtration: Filter the white crystalline precipitate. This is the crude (R)-2-MP · (L)-Tartrate salt.
 - Note: The mother liquor contains the enriched (S)-isomer.
- Recrystallization: Recrystallize the wet cake from minimal hot water/ethanol (1:1) to upgrade enantiomeric excess (ee) to >99%.
- Liberation: Suspend the purified salt in minimal water. Add 50% NaOH dropwise until pH > 12.

- Extraction: Extract the free amine with Chloroform or Dichloromethane (3 x 100 mL).
- Drying: Dry organics over anhydrous

and concentrate in vacuo to yield (R)-2-Methylpiperazine as a waxy solid/oil.

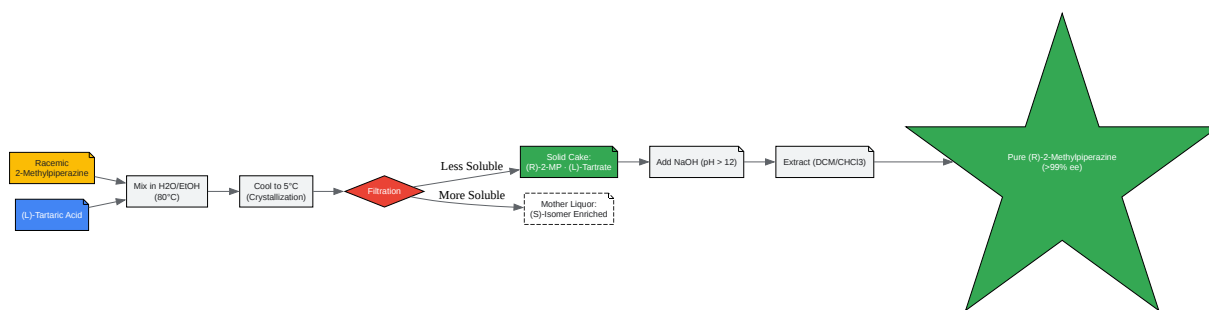
Protocol B: Regioselective N-Arylation (SNAr)

Attaching (R)-2-Methylpiperazine to a drug scaffold (e.g., a chloropyrimidine) requires controlling regioselectivity (N1 vs N4). Sterics usually favor reaction at the less hindered N4 (farther from the methyl), but N1 reaction can be promoted.

Standard Condition (N4-Selective):

- Reagents: Aryl Chloride (1.0 eq), (R)-2-Methylpiperazine (1.2 eq),
(2.0 eq).
- Solvent: DMF or DMSO.
- Condition: Heat at 80-100°C for 4-12 hours.
- Outcome: The N4-nitrogen (unhindered) attacks the electrophile. The product retains the N1-H for further elaboration or solubility.

Workflow Visualization: Resolution Process



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Caption: Workflow for the optical resolution of (R)-2-Methylpiperazine using (L)-Tartaric Acid.

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